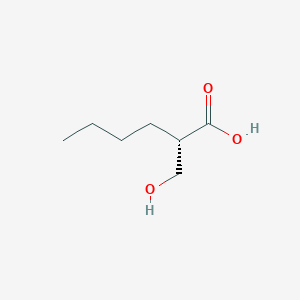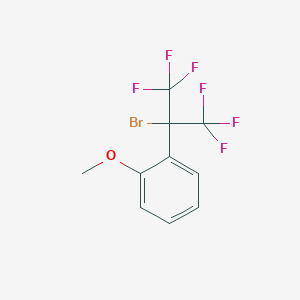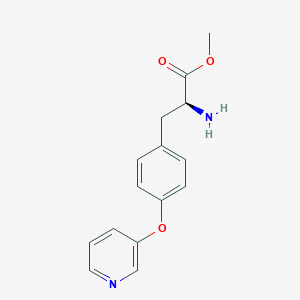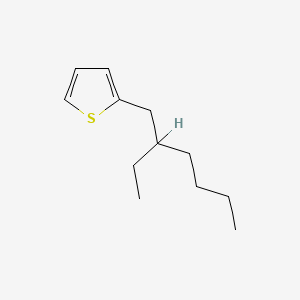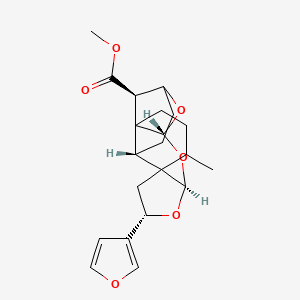
Crovatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crovatin is a natural product found in Croton levatii and Chrozophora oblongifolia with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Isolation
Crovatin is identified as a neo-clerodane diterpenoid isolated from the stem bark of Croton levatii. Its structure, established through NMR and X-ray data, is known as methyl ent-(8 R,10β)-3,19 S: 15,16:12 S,20 R: 19,20-tetra epoxy-cleroda-13(16),14-dien-18β-oate (Moulis, Bon, Jaud, & Fourasté, 1992).
Phytochemical Investigation
A study of Malaysian Croton oblongus Burm.f. led to the discovery of several ent-neo-clerodane diterpenoids, including crovatin. The absolute configuration of crovatin was established through experimental ECD and theoretical TDDFT ECD calculated spectra (Aziz et al., 2018).
Anticancer Properties
Crovatin, along with other compounds like croblongifolin and nidorellol, was isolated from Croton oblongifolius and exhibited significant cytotoxicity against various human tumor cell lines (Roengsumran et al., 2002).
Isolation from Croton Laevigatus
Crovatin was also isolated from the roots of Croton laevigatus, among other compounds, marking its first isolation from this plant (Gao Wei-wei, 2011).
Eigenschaften
Produktname |
Crovatin |
|---|---|
Molekularformel |
C21H26O6 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
methyl (7S,9R,11R,16R,17R)-7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate |
InChI |
InChI=1S/C21H26O6/c1-11-5-7-20-15-4-3-13(16(20)17(22)23-2)25-18(20)27-19-21(11,15)9-14(26-19)12-6-8-24-10-12/h6,8,10-11,13-16,18-19H,3-5,7,9H2,1-2H3/t11?,13?,14-,15-,16+,18+,19+,20?,21?/m0/s1 |
InChI-Schlüssel |
GRJSIUBKDJRQIL-OEGUFJNYSA-N |
Isomerische SMILES |
CC1CCC23[C@H]4C15C[C@H](O[C@@H]5O[C@H]2OC([C@@H]3C(=O)OC)CC4)C6=COC=C6 |
SMILES |
CC1CCC23C4C15CC(OC5OC2OC(C3C(=O)OC)CC4)C6=COC=C6 |
Kanonische SMILES |
CC1CCC23C4C15CC(OC5OC2OC(C3C(=O)OC)CC4)C6=COC=C6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



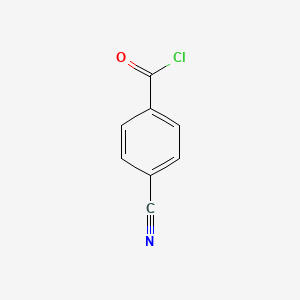
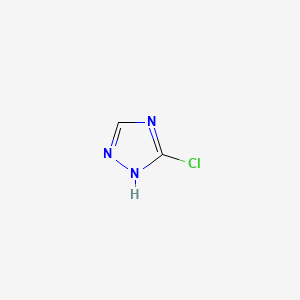
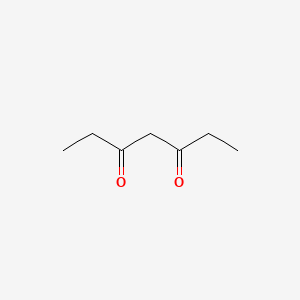
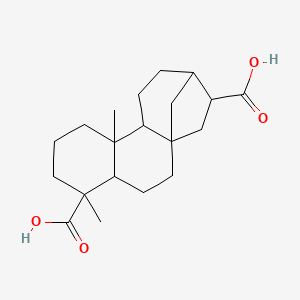
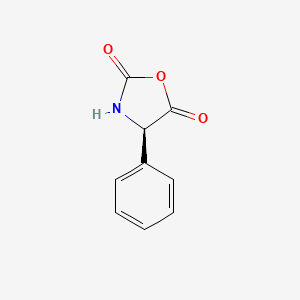
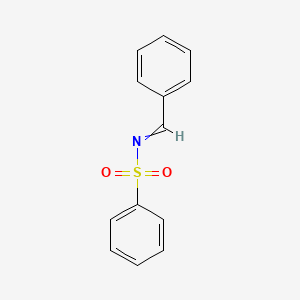
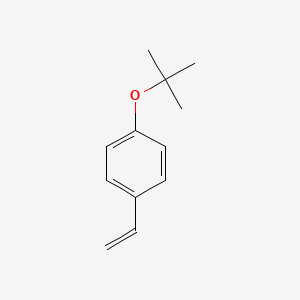
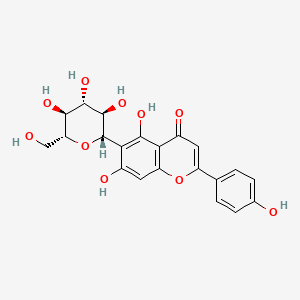
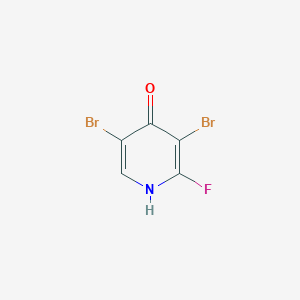
![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B1630333.png)
